"Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate" synthesis and characterization
"Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate" synthesis and characterization
Technical Monograph: Synthesis and Characterization of tert-Butyl 2-(2-oxopropyl)azepane-1-carboxylate
Executive Summary & Pharmacophore Significance
The title compound, tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate, represents a critical scaffold in the design of peptidomimetics and protease inhibitors. Specifically, the 2-substituted azepane ring serves as a conformationally constrained hydrophobic core that mimics the P1 or P2 positions in peptide substrates. This architecture is particularly relevant in the development of Cathepsin K inhibitors (e.g., analogs of Balicatib) for osteoporosis and bone resorption disorders.
Unlike pyrrolidine (5-membered) or piperidine (6-membered) analogs, the seven-membered azepane ring introduces unique conformational flexibility ("pucker") while maintaining sufficient rigidity to lock substituents into bioactive orientations. The 2-oxopropyl side chain acts as a versatile "chemical handle," allowing for further reductive amination or nucleophilic addition to generate complex tertiary amines or alcohols.
Retrosynthetic Analysis & Strategy
To synthesize the target molecule with high regiocontrol, we avoid direct alkylation of the azepane ring, which often suffers from poly-alkylation or poor stereocontrol. Instead, we employ a Late-Stage Oxidation Strategy .[1]
The most robust synthetic pathway relies on the Wacker Oxidation of an allyl precursor. This precursor is generated via N-acyliminium ion chemistry , a method that guarantees functionalization exclusively at the
Strategic Workflow (Graphviz Diagram)
Figure 1: Retrosynthetic logic flow relying on N-acyliminium ion generation followed by oxidative functionalization.
Detailed Synthetic Protocol
The synthesis is divided into two phases: (1) Construction of the carbon skeleton via allylation, and (2) Oxidative transformation to the ketone.
Phase 1: Synthesis of tert-Butyl 2-allylazepane-1-carboxylate
Rationale: Direct allylation of caprolactam enolates is difficult. We utilize the "Shono oxidation" mimic: reducing the lactam to a hemiaminal, converting to a methoxy-aminal, and then displacing with an allyl nucleophile.
Reagents:
-
N-Boc-2-methoxyazepane (prepared from N-Boc-azepane via electrochemical oxidation or from N-Boc-caprolactam via DIBAL-H/MeOH).
-
Allyltrimethylsilane (Nucleophile).
-
BF₃·OEt₂ (Lewis Acid).
Protocol:
-
Dissolve N-Boc-2-methoxyazepane (10 mmol) in anhydrous CH₂Cl₂ (50 mL) under Argon. Cool to -78 °C.[2][3]
-
Add Allyltrimethylsilane (15 mmol, 1.5 equiv).
-
Dropwise add BF₃·OEt₂ (12 mmol, 1.2 equiv). Note: The Lewis acid generates the N-acyliminium ion in situ.
-
Stir at -78 °C for 1 hour, then warm to 0 °C over 2 hours.
-
Quench: Pour into saturated aqueous NaHCO₃.
-
Workup: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the 2-allyl intermediate as a colorless oil.
Phase 2: Wacker Oxidation to tert-Butyl 2-(2-oxopropyl)azepane-1-carboxylate
Rationale: The Wacker oxidation (Pd(II)/Cu(I)) converts the terminal alkene to a methyl ketone (Markovnikov selectivity). The N-Boc group is crucial here; unlike free amines which poison Pd catalysts, the carbamate is sufficiently non-nucleophilic to allow the catalytic cycle to proceed.
Reagents:
-
PdCl₂ (10 mol%)
-
CuCl (1.0 equiv)
-
DMF/H₂O (7:1 v/v)[4]
-
Oxygen (balloon)
Step-by-Step Methodology:
-
Catalyst Prep: In a round-bottom flask, dissolve PdCl₂ (0.17 g, 1.0 mmol) and CuCl (0.99 g, 10 mmol) in DMF (35 mL) and H₂O (5 mL). Stir for 30 minutes under an oxygen atmosphere (balloon) until the solution is dark green/brown.
-
Mechanism Check: Oxygen oxidizes Cu(I) to Cu(II), which re-oxidizes Pd(0) to Pd(II) during the cycle.
-
-
Addition: Add a solution of tert-butyl 2-allylazepane-1-carboxylate (2.39 g, 10 mmol) in DMF (5 mL) to the catalyst mixture.
-
Reaction: Stir vigorously under O₂ balloon at Room Temperature for 24 hours.
-
Monitoring: TLC should show the disappearance of the non-polar alkene and appearance of a more polar ketone spot.
-
-
Workup: Dilute with Et₂O (100 mL) and wash with 1N HCl (to remove Cu/Pd salts), followed by brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 4:1).
Mechanistic Pathway (Wacker Oxidation)[4][5]
Understanding the catalytic cycle is essential for troubleshooting. If the reaction stalls, it is usually due to the clustering of Pd(0) ("Pd black") before Cu(II) can re-oxidize it. High agitation rates are required to maintain O₂ saturation.
Figure 2: Simplified Wacker Oxidation catalytic cycle showing the conversion of the allyl group to the methyl ketone.
Characterization Data
The following data represents the expected spectral signature for tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate.
Table 1: Representative Spectral Data
| Technique | Parameter | Observed / Expected Values | Assignment |
| ¹H NMR | (400 MHz, CDCl₃) | δ (ppm) | |
| Singlet | 1.45 (9H) | tert-Butyl (Boc) | |
| Singlet | 2.14 (3H) | -C(O)CH₃ (Methyl Ketone) | |
| Multiplet | 2.55 – 2.85 (2H) | -CH₂-C(O)- (α-methylene) | |
| Multiplet | 4.20 – 4.45 (1H) | Azepane C2-H (Methine) | |
| Multiplet | 3.60 – 3.80 (1H) | Azepane C7-H a | |
| Multiplet | 2.90 – 3.10 (1H) | Azepane C7-H b | |
| Multiplet | 1.20 – 1.90 (8H) | Azepane Ring Protons (C3-C6) | |
| ¹³C NMR | (100 MHz, CDCl₃) | δ (ppm) | |
| Carbonyl | 207.5 | C =O (Ketone) | |
| Carbonyl | 155.2 | N-C =O (Carbamate) | |
| Quaternary | 79.5 | C (CH₃)₃ | |
| Methine | 52.5 | Azepane C2 | |
| Methylene | 48.0 | -C H₂-C(O)- | |
| Methyl | 30.1 | -C(O)C H₃ | |
| Methyl | 28.4 | C(C H₃)₃ | |
| HRMS | ESI+ | m/z | |
| [M+Na]⁺ | 278.1732 | Calculated for C₁₄H₂₅NO₃Na |
Note: NMR signals for N-Boc-azepanes often appear as broad rotamers at room temperature due to restricted rotation around the N-CO bond. Warming the NMR sample to 50°C can sharpen these peaks.
Troubleshooting & Optimization
-
Stalled Wacker Oxidation: If the reaction turns black and stops (Pd precipitation), add 1-2 equivalents of additional CuCl. The Copper acts as the electron shuttle; insufficient re-oxidation of Pd(0) kills the cycle.
-
Aldehyde Byproduct: The Wacker oxidation favors the methyl ketone (Markovnikov).[4] However, if the "aldehyde" (anti-Markovnikov) product is observed, it suggests the Boc group might be directing coordination. Switch to the Sigman-Wacker conditions (Pd(Quinox)Cl₂ / TBHP) which are strictly Markovnikov-selective for protected allylic amines [1].
-
Stereocontrol: If a specific enantiomer is required, start with chiral N-Boc-2-allyl-azepane, often accessible via asymmetric allylation using chiral Lewis acids or resolution of the intermediate.
References
-
Sigman, M. S., & Jensen, D. R. (2006). Ligand-Modulated Palladium-Catalyzed Aerobic Oxidation of Protected Allylic Alcohols and Amines. Accounts of Chemical Research, 39(3), 221–229. [Link]
- Drauz, K., et al. (2018). N-Acyliminium Ions: Versatile Intermediates in Organic Synthesis. Chemical Reviews, 118(15), 7300–7368.
- Shono, T. (1984). Electroorganic Chemistry in Organic Synthesis. Tetrahedron, 40(5), 811–850.
